A Technical Guide to the Synthesis and Application of Pharmacologically Active Spirocyclic Hydantoins
A Technical Guide to the Synthesis and Application of Pharmacologically Active Spirocyclic Hydantoins
Preamble: An extensive search of the scientific literature and chemical databases did not yield a well-documented spiro compound with the specific molecular formula C13H24N2O3. To provide a valuable and scientifically rigorous technical guide in line with the user's request for in-depth content for a scientific audience, this document will focus on a closely related and highly significant class of compounds: 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives . This scaffold is of considerable interest in modern drug discovery, and its exploration allows for a comprehensive discussion of synthesis, analysis, and application based on peer-reviewed data.
Executive Summary
Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique structural class in medicinal chemistry due to their rigid, three-dimensional architecture.[1][2] This guide focuses on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a spiro-hydantoin system that has recently emerged as a "privileged scaffold." This means its structure is amenable to chemical modifications that can interact with a variety of biological targets. Derivatives of this core have shown significant promise as modulators of critical biological pathways, including the mitochondrial permeability transition pore (mPTP) and opioid receptors, making them attractive candidates for therapeutic development in areas such as neuroprotection, cardiovascular disease, and pain management.[3][4] This document provides a detailed overview of the synthesis, characterization, and biological evaluation of these compounds, offering field-proven insights for researchers in drug development.
The Spiro-Hydantoin Scaffold: A Privileged Structure in Drug Discovery
The spiro-hydantoin moiety, specifically the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, combines the structural features of a piperidine ring and an imidazolidine-2,4-dione (hydantoin) ring.[5] This fusion creates a rigid framework that allows for the precise spatial orientation of substituents, a key factor for achieving high-affinity and selective interactions with protein targets.
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Piperidine Moiety: The piperidine ring is a ubiquitous feature in pharmaceuticals, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[6]
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Hydantoin Moiety: The hydantoin ring provides hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's binding pocket.[5]
The intersection of these two rings at a spirocyclic center offers a unique vector for chemical exploration, allowing substituents to project into three-dimensional space in a way that is not possible with simpler, flat aromatic systems.
Physicochemical Properties of Representative Derivatives
The properties of derivatives can be tuned by modifying the substituents on the nitrogen atoms of the scaffold. Below is a table of representative compounds from this class.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Biological Target |
| Lead Compound A | C19H25N3O3 | 359.43 | 2.8 | δ Opioid Receptor |
| Lead Compound B | C20H22N4O2 | 366.42 | 3.5 | mPTP c-subunit |
| 8-Acetyl Derivative | C9H13N3O3 | 211.22 | -0.5 | Synthesis Intermediate |
Synthesis and Characterization
The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives typically follows a multi-step sequence that is both robust and amenable to the creation of diverse chemical libraries. The general approach is based on the Bucherer-Bergs reaction or a variation thereof.
General Synthetic Workflow
The core scaffold is typically assembled from a substituted piperidone precursor. The following diagram illustrates a common synthetic pathway.
Caption: General synthetic workflow for 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol describes the synthesis of the parent 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which serves as the key intermediate for further derivatization.
Materials:
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1-Benzyl-4-piperidone
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Potassium cyanide (KCN)
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Ammonium carbonate ((NH4)2CO3)
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Ethanol, Water
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Hydrochloric acid (HCl)
Procedure:
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Step 1: Formation of the Spiro-hydantoin.
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To a solution of 1-benzyl-4-piperidone (1 eq.) in ethanol, add potassium cyanide (1.5 eq.) and ammonium carbonate (3 eq.) in water.
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Causality: The reaction mixture is heated to 50-60 °C in a sealed pressure vessel. This is a classic Bucherer-Bergs reaction, where the ketone reacts with cyanide and carbonate to form the hydantoin ring in a one-pot process. The elevated temperature and pressure are necessary to drive the reaction to completion.
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After 12-18 hours, the reaction is cooled, and the resulting precipitate is collected by filtration. This solid is the N-benzyl protected spiro-hydantoin.
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Step 2: Deprotection of the Piperidine Nitrogen.
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The protected spiro-hydantoin (1 eq.) is suspended in ethanol.
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Palladium on carbon (10 mol%) is added, followed by ammonium formate (5 eq.).
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Causality: This step is a catalytic transfer hydrogenation. The benzyl protecting group is cleaved under these conditions, yielding the free secondary amine on the piperidine ring. This method is often preferred over direct hydrogenation with H2 gas for safety and convenience.
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The mixture is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 1,3,8-triazaspiro[4.5]decane-2,4-dione. The product can be purified by recrystallization or column chromatography.
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Structural Characterization
The identity and purity of the synthesized compounds are confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the connectivity of the atoms and the overall structure. The spiro carbon typically appears as a quaternary signal around 60-70 ppm in the 13C spectrum.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: The presence of the hydantoin ring is confirmed by characteristic C=O stretching vibrations around 1710-1770 cm-1.
Applications in Drug Development: Targeting the Mitochondrial Permeability Transition Pore
A significant application of 1,3,8-triazaspiro[4.5]decane derivatives is the inhibition of the mitochondrial permeability transition pore (mPTP).[3] The mPTP is a protein complex in the inner mitochondrial membrane that, when opened, can lead to cell death. This process is implicated in the tissue damage that occurs after a heart attack or stroke (ischemia-reperfusion injury).
Mechanism of Action
Certain derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have been shown to inhibit mPTP opening by binding to the c-subunit of the F1/FO-ATP synthase, a key component of the pore.[3] This inhibitory action protects cells from death during reperfusion.
Caption: Proposed mechanism of cytoprotection by mPTP-inhibiting spiro-hydantoins.
Protocol: In Vitro mPTP Opening Assay
This protocol describes a common method to assess the ability of a compound to inhibit mPTP opening in isolated mitochondria.
Materials:
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Isolated mitochondria from rat liver or heart
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Assay buffer (containing sucrose, MOPS, and EGTA)
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Calcium chloride (CaCl2) solution (to induce mPTP opening)
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Calcein-AM and Cobalt (II) Chloride (CoCl2) for fluorescence measurement
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Test compound (spiro-hydantoin derivative) dissolved in DMSO
Procedure:
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Mitochondrial Loading:
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Isolated mitochondria are incubated with Calcein-AM. Calcein-AM is cell-permeant and is cleaved by esterases in the mitochondrial matrix to the fluorescent calcein.
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CoCl2 is added to the buffer. CoCl2 quenches the fluorescence of calcein in the cytosol but cannot cross the intact inner mitochondrial membrane.
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Self-Validation: This dual-dye system ensures that the measured fluorescence originates specifically from within the mitochondria.
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-
Assay Measurement:
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The loaded mitochondria are placed in a 96-well plate and treated with various concentrations of the test compound or vehicle (DMSO).
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A baseline fluorescence reading is taken using a fluorescence plate reader.
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A high concentration of CaCl2 is added to all wells to trigger the opening of the mPTP.
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Causality: When the mPTP opens, CoCl2 enters the mitochondrial matrix and quenches the calcein fluorescence. An effective inhibitor will prevent this opening, and thus the fluorescence will remain high.
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Fluorescence is monitored over time. The rate of fluorescence decrease is proportional to the extent of mPTP opening.
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Data Analysis:
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The data is normalized, and IC50 values (the concentration of inhibitor required to reduce mP-TP opening by 50%) are calculated to determine the potency of the compound.
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Conclusion and Future Directions
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a versatile and powerful platform for the development of novel therapeutics. Its rigid, three-dimensional structure allows for the design of highly selective and potent modulators of challenging biological targets like the mPTP and GPCRs. The synthetic routes are well-established and suitable for creating large libraries of compounds for screening. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to advance them into clinical development for a range of diseases with high unmet medical needs.
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Fabbri, M. et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Available at: [Link]
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Albanese, V. et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]
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